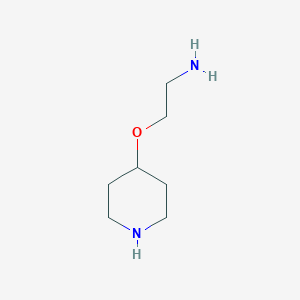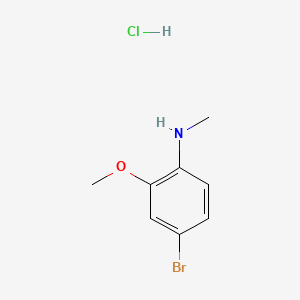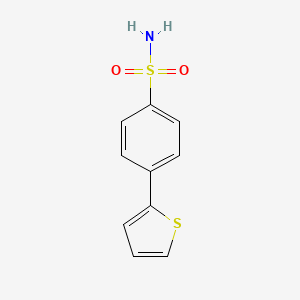
2-Sulfanylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Sulfanylpentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-pentanol with hydrogen sulfide (H2S) in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the use of thiol-ene click chemistry, where a thiol group is added to an alkene in the presence of a photoinitiator or radical initiator.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 2-pentanone in the presence of hydrogen sulfide. This process can be carried out in a continuous flow reactor, allowing for efficient and large-scale production. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfanylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: The corresponding alcohol (pentanol).
Substitution: Various substituted thiols, depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thiol-containing compounds.
Biology: The compound can be used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-sulfanylpentan-1-ol involves its thiol group, which can participate in various chemical reactions. The sulfhydryl group is highly nucleophilic, allowing it to react with electrophiles. In biological systems, thiols can form disulfide bonds with other thiols, which is crucial in maintaining protein structure and function. The compound can also act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions.
Vergleich Mit ähnlichen Verbindungen
2-Sulfanylpentan-1-ol can be compared to other thiol-containing compounds, such as:
3-Sulfanylhexan-1-ol: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
4-Methyl-4-sulfanylpentan-2-one: Contains a ketone group in addition to the thiol group, resulting in different chemical properties and uses.
2-Mercaptoethanol: A shorter-chain thiol that is widely used in biochemistry for reducing disulfide bonds in proteins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a range of applications in different fields.
Eigenschaften
Molekularformel |
C5H12OS |
|---|---|
Molekulargewicht |
120.22 g/mol |
IUPAC-Name |
2-sulfanylpentan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
CUPOXWZHLRWGHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CO)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)


![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)
